molecular formula C4H11ClFN B6247905 (3S)-3-fluorobutan-1-amine hydrochloride CAS No. 2408936-88-7

(3S)-3-fluorobutan-1-amine hydrochloride

Cat. No.: B6247905
CAS No.: 2408936-88-7
M. Wt: 127.6
InChI Key:
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Description

(3S)-3-fluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClFN It is a fluorinated amine derivative, which means it contains a fluorine atom attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-fluorobutan-1-amine hydrochloride typically involves the fluorination of a suitable precursor, such as butan-1-amine. One common method is the nucleophilic substitution reaction, where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to replace a leaving group (e.g., a hydroxyl group) on the precursor molecule. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to facilitate the fluorination reaction, offering advantages such as improved reaction control, safety, and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-fluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine or alkane derivatives.

    Substitution: Hydroxyl or amino-substituted compounds.

Scientific Research Applications

(3S)-3-fluorobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used to study the effects of fluorine substitution on biological activity, as fluorinated compounds often exhibit unique bioactivities.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of (3S)-3-fluorobutan-1-amine hydrochloride depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. Fluorine’s high electronegativity and small size can enhance binding affinity and selectivity, potentially leading to more potent and selective drugs.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-chlorobutan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    (3S)-3-bromobutan-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.

    (3S)-3-iodobutan-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(3S)-3-fluorobutan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and ability to form strong bonds with carbon make it a valuable substituent in drug design, often leading to compounds with enhanced metabolic stability and bioactivity compared to their halogenated counterparts.

Properties

CAS No.

2408936-88-7

Molecular Formula

C4H11ClFN

Molecular Weight

127.6

Purity

95

Origin of Product

United States

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